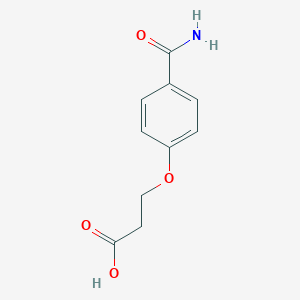

3-(4-Carbamoylphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-carbamoylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-10(14)7-1-3-8(4-2-7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTBCJWJCTZYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553205 | |

| Record name | 3-(4-Carbamoylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111140-92-2 | |

| Record name | 3-[4-(Aminocarbonyl)phenoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111140-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carbamoylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Carbamoylphenoxy Propanoic Acid and Analogues

Established Synthetic Pathways for the Core Structure

The synthesis of the 3-(4-carbamoylphenoxy)propanoic acid core structure is achieved through well-established organic reactions, often involving the formation of an ether linkage and subsequent functional group manipulations.

Multi-Step Synthesis Approaches

The construction of this compound is typically a multi-step process. A general and logical approach involves two key stages:

Ether Formation : The creation of the phenoxypropanoate skeleton. This is commonly achieved via a Williamson ether synthesis, where a phenoxide acts as a nucleophile to displace a leaving group from a three-carbon chain.

Functional Group Transformation : Conversion of precursor functional groups into the final carbamoyl (B1232498) (carboxamide) and carboxylic acid moieties. This often involves the hydrolysis of a nitrile group to a carboxamide and an ester group to a carboxylic acid.

This sequential strategy allows for the controlled assembly of the target molecule from readily available starting materials.

Specific Reaction Protocols (e.g., utilizing 3-chloropropionate and 4-hydroxybenzonitrile precursors)

A specific and efficient protocol for synthesizing the core structure starts with 4-hydroxybenzonitrile and a suitable 3-halopropionate ester, such as ethyl 3-chloropropionate.

The synthesis proceeds as follows:

Ether Synthesis : 4-hydroxybenzonitrile is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the corresponding phenoxide. This nucleophile then reacts with ethyl 3-chloropropionate, displacing the chloride to form ethyl 3-(4-cyanophenoxy)propanoate.

Hydrolysis : The resulting intermediate possesses both a nitrile and an ester group. A partial hydrolysis, often under controlled acidic or basic conditions, can convert the nitrile group (-CN) into the desired carbamoyl group (-CONH2). Subsequently, a more vigorous hydrolysis step is required to saponify the ester group (-COOEt) into the final carboxylic acid (-COOH), yielding this compound. The hydrolysis of a related compound, 3-(4-fluorophenoxy)propionitrile, to its corresponding propionic acid is achieved using acid, demonstrating the viability of this transformation google.com.

Table 1: Proposed Synthesis of this compound

| Step | Starting Materials | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 4-hydroxybenzonitrile, Ethyl 3-chloropropionate | K₂CO₃, Acetone | Ethyl 3-(4-cyanophenoxy)propanoate | Williamson Ether Synthesis |

| 2 | Ethyl 3-(4-cyanophenoxy)propanoate | 1. Controlled H₂O/H⁺ or OH⁻ 2. H₃O⁺ or OH⁻, then H₃O⁺ | This compound | Nitrile & Ester Hydrolysis |

Synthesis of Related Phenoxypropanoic Acid Derivatives

The synthetic strategies extend to a wide array of related phenoxypropanoic acid derivatives, which are often explored for various applications. These syntheses involve building from similar precursors or performing transformations on the core structure.

Derivatization from 4-Hydroxyphenyl Analogues (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid derivatives)

A class of structurally analogous compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, are synthesized from 4-aminophenol, a 4-hydroxyphenyl analogue. In this case, instead of an ether linkage, an amine linkage is formed. The synthesis typically involves a Michael addition reaction where the amino group of 4-aminophenol adds across the double bond of acrylic acid or its esters. dntb.gov.uamdpi.comnih.govresearchgate.netnih.gov This reaction provides a versatile scaffold that can be further modified. mdpi.com A library of these derivatives has been synthesized and characterized for their potential biological activities. dntb.gov.uanih.govresearchgate.netmdpi.commatilda.science

Functional Group Transformations (e.g., esterification, hydrazinolysis, hydrazone formation)

Once a core acid structure is obtained, such as 3-((4-hydroxyphenyl)amino)propanoic acid, a variety of functional group transformations can be performed to create a library of derivatives. researchgate.netnih.gov

Esterification : The carboxylic acid group can be converted to an ester, for example, a dimethyl ester, by reacting it with an excess of an alcohol like methanol in the presence of a catalytic amount of a strong acid such as sulfuric acid. nih.gov

Hydrazinolysis : The resulting ester can then be converted into a hydrazide. This is achieved by reacting the ester with hydrazine hydrate, typically in a solvent like ethanol. nih.govekb.eg The formation of hydrazides is a common step in the synthesis of various heterocyclic compounds. researchgate.net

Hydrazone Formation : The synthesized hydrazide is a versatile intermediate. It can be reacted with various aromatic or heterocyclic aldehydes and ketones to form hydrazones. researchgate.netnih.gov These condensation reactions are usually carried out by refluxing the hydrazide and the carbonyl compound in an alcohol solvent. nih.gov

Table 2: Functional Group Transformations of a Propanoic Acid Analogue

| Starting Compound | Reaction | Reagents | Product Class |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester |

| Methyl 3-((4-hydroxyphenyl)amino)propanoate | Hydrazinolysis | Hydrazine hydrate, Ethanol | Hydrazide |

| 3-((4-hydroxyphenyl)amino)propanehydrazide | Hydrazone Formation | Aromatic/Heterocyclic Aldehydes | Hydrazones |

Approaches to Structurally Related Compounds

The synthetic principles can be applied to create other structurally related compounds that share some features with the target molecule but differ in the substitution pattern or the nature of the linking group.

2-[4-(hydroxyphenoxy)]propionic acid : This is an isomer of the target's core acid structure. Its synthesis can be achieved by reacting hydroquinone with an S-2-halopropanoic acid (like S-2-chloropropanoic acid) in the presence of a base. epo.org To prevent over-alkylation, which would lead to a bis-acid byproduct, the reaction conditions must be carefully controlled. epo.org Alternative routes involve the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid or starting from hydroquinone and ethyl lactate (B86563). prepchem.comgoogle.com The (R)-enantiomer is a key intermediate for certain herbicides. chemicalbook.comchemicalbook.com

3-(4-bromobenzoyl)propanoic acid : This compound is related by the replacement of the ether oxygen with a carbonyl group, making it a keto-acid. The most common method for its synthesis is the Friedel-Crafts acylation of bromobenzene. researchgate.net In this reaction, bromobenzene is treated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.net This compound serves as a precursor for synthesizing various heterocyclic compounds. sapub.orgresearchgate.net

Table of Compounds

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives has been effectively achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their corresponding esters. This transformation is facilitated by the use of a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like aluminum chloride (AlCl₃).

In a study by Kalyaev et al., the reaction of 3-(furan-2-yl)propenoic acid with various arenes in the presence of different acid catalysts was investigated. The research demonstrated that the use of AlCl₃ at room temperature provided the highest yield of the desired 3-aryl-3-(furan-2-yl)propanoic acid derivative. The reaction proceeds via the protonation of the starting furan (B31954) acid or ester, leading to the formation of a reactive electrophilic species that then undergoes a Friedel-Crafts-type reaction with the arene.

The following table summarizes the results of the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) under various acidic conditions, leading to the formation of 3-phenyl-3-(furan-2-yl)propanoic acid.

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TfOH | 20 | 1 | 35 |

| 2 | H₂SO₄ | 20 | 24 | Trace |

| 3 | FeCl₃ | 20 | 24 | Trace |

| 4 | AlCl₃ | 20 | 1 | 65 |

| 5 | AlCl₃ | 20 | 4 | 47 |

| 6 | AlBr₃ | 20 | 1 | 60 |

Chemical Reactivity, Transformation Mechanisms, and Catalytic Investigations

Oxidative Transformations of Phenoxypropanoic Acid Scaffolds

The phenoxypropanoic acid structure, which forms the core of 3-(4-Carbamoylphenoxy)propanoic acid, possesses several sites susceptible to oxidative transformation. These include the aromatic ring, the ether linkage, and the propanoic acid side chain. While specific studies on the title compound are limited, research on related structures, such as 2-phenoxypropionic acid, provides insight into potential oxidative pathways.

Derivatives of 2-phenoxypropionic acid are noted for their use as herbicides, and their environmental fate often involves oxidative degradation. sigmaaldrich.com In biological systems, this can be mediated by enzymes like cytochrome P450, which hydroxylate the aromatic ring. Chemically, strong oxidizing agents can lead to the cleavage of the ether bond or oxidation of the aliphatic chain. The presence of the electron-withdrawing carbamoyl (B1232498) group on the phenyl ring of this compound would likely influence the regioselectivity of aromatic oxidation, directing it away from the substituted ring and potentially making the ether linkage more susceptible to attack compared to unsubstituted analogs.

Reaction Mechanisms Involving Carboxylic Acid Moieties

The carboxylic acid group is a primary site of reactivity in this compound, enabling a variety of transformations.

The Hell-Volhard-Zelinsky (HVZ) reaction is a hallmark transformation of carboxylic acids that facilitates halogenation at the alpha-carbon (the carbon adjacent to the carboxyl group). vaia.comwikipedia.orgchemistrylearner.com This reaction is applicable to this compound, which possesses hydrogens at the C2 position.

The mechanism proceeds in several key steps: wikipedia.orgorganic-chemistry.orgbyjus.com

Acyl Halide Formation : The carboxylic acid is first converted into an acyl halide intermediate. This is typically achieved using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which reacts with the carboxylic acid. vaia.comwikipedia.org

Enolization : The resulting acyl bromide exists in equilibrium with its enol tautomer. The electron-withdrawing nature of the carbonyl group and the halogen promotes the formation of this enol. wikipedia.orgorganic-chemistry.org

Alpha-Halogenation : The enol form acts as a nucleophile and reacts with a halogen molecule (e.g., Br₂). The double bond of the enol attacks the bromine, leading to the formation of an α-bromo acyl bromide. wikipedia.org

Hydrolysis : Finally, the α-bromo acyl bromide is hydrolyzed, often by the addition of water, to yield the final α-bromo carboxylic acid product. wikipedia.orgchemistrylearner.com

This reaction provides a crucial intermediate that can be used for further synthesis, for example, in the preparation of α-amino acids through ammonolysis. wikipedia.orgchemistrylearner.com

The reactivity of carbonyl compounds is central to understanding the potential transformations of related structural motifs. Aldehydes and ketones undergo nucleophilic addition reactions due to the polarized nature of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. ncert.nic.in

A relevant example is 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid), which features both a ketone and a carboxylic acid. selleckchem.comnih.gov The carbonyl carbon of the ketone is an electrophilic center susceptible to attack by nucleophiles. This reactivity is harnessed in biochemical transformations, such as the synthesis of 3-phenyllactic acid via reduction by lactate (B86563) dehydrogenase. selleckchem.com

In the context of this compound, while it lacks the α-keto group, its carboxylic acid moiety can still participate in nucleophilic acyl substitution reactions. The carbonyl carbon can be attacked by nucleophiles like alcohols (to form esters) or amines (to form amides), typically after activation of the carboxyl group (e.g., conversion to an acid chloride). Furthermore, the formation of ammonium (B1175870) carboxylate salts through acid-base neutralization with amines is a fundamental reaction, driven by the proton transfer from the carboxylic acid to the amine. mdpi.com

Catalytic Hydrogenation and Hydrodeoxygenation Studies of Propanoic Acids (e.g., over Rh(111) surfaces, solvent effects, microkinetic models)

Catalytic hydrogenation and hydrodeoxygenation (HDO) are crucial industrial processes for converting biomass-derived carboxylic acids into valuable chemicals and fuels. Studies on propanoic acid over various metal catalysts, including rhodium (Rh), platinum (Pt), and palladium (Pd), provide a framework for understanding these complex reactions. rsc.orgacs.orgacs.org

Microkinetic models, often built from first-principles calculations like Density Functional Theory (DFT), are used to dissect the intricate network of elementary reaction steps on the catalyst surface. sc.eduwisc.eduresearchgate.net These models reveal two primary competing pathways for propanoic acid conversion:

Decarbonylation : This pathway involves the cleavage of a C-C bond, typically leading to the formation of ethane (B1197151) and carbon monoxide (CO). acs.orgacs.org

Decarboxylation : This pathway involves the cleavage of the C-COOH bond, producing ethane and carbon dioxide (CO₂). acs.orgacs.org

Studies on Pd(111) and Pd(211) surfaces show that decarbonylation is generally favored over decarboxylation. rsc.orgacs.org However, the reaction environment, particularly the solvent, plays a critical role. Polar solvents like water can stabilize certain reaction intermediates and facilitate alternative mechanisms, making the decarboxylation route more competitive. rsc.orgacs.org For instance, on Pd(111), the catalyst's activity is enhanced in water compared to non-polar solvents or the gas phase. rsc.org In contrast, on Ni(111), while solvents can increase the rate of decarboxylation, the decarbonylation pathway remains significantly favored. acs.org

The choice of metal is also paramount. DFT calculations and kinetic Monte Carlo simulations for CO₂ hydrogenation over a Rh(111) surface show it readily dissociates hydrogen, which is crucial for subsequent hydrogenation steps. cardiff.ac.uk On Pt/SiO₂, propanoic acid is converted to propionaldehyde, 1-propanol, and propane (B168953) through HDO, but also undergoes decarbonylation to form ethane and CO, which can poison the catalyst. acs.org

| Catalyst System | Dominant Pathway | Key Findings & Solvent Effects | Citation |

|---|---|---|---|

| Pd(111) | Decarbonylation | Activity in water > n-butanol > octane (B31449) ≈ gas phase. Polar solvents make decarboxylation more competitive. | rsc.org |

| Pd(211) | Decarbonylation | Water facilitates a new decarboxylation mechanism, but stronger CO adsorption lowers overall turnover frequency. | acs.orgosti.gov |

| Pt/SiO₂ | Hydrodeoxygenation & Decarbonylation | Produces propionaldehyde, 1-propanol, and propane. CO produced via decarbonylation can poison the catalyst. | acs.org |

| Ni(111) | Decarbonylation | Solvents increase the decarboxylation rate by orders of magnitude, but decarbonylation remains the dominant pathway. | acs.org |

| Rh(111) | (CO₂ Hydrogenation) | Readily facilitates H₂ dissociation. High H:CO coverage ratio on the surface is essential for methanation. | cardiff.ac.uk |

Friedel-Crafts Reactions and Carbocation Intermediates in Related Systems (e.g., hydroarylation of furan-2-yl propenoic acids)

Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the reaction of an electrophilic species with an aromatic ring. mdpi.com A related process is hydroarylation, which involves the addition of an Ar-H bond across an unsaturated C-C bond. researchgate.netmdpi.com

Studies on the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted superacid (TfOH) provide a relevant mechanistic model. nih.gov In this reaction, the carbon-carbon double bond of the propenoic acid is activated by the acid. NMR and DFT studies suggest the formation of a highly reactive O,C-diprotonated intermediate, which acts as the electrophile. nih.gov This species is a type of carbocation intermediate.

A carbocation is a planar species with an empty p-orbital, making it a potent electrophile. youtube.com Its stability is influenced by substitution and hyperconjugation. youtube.com In the hydroarylation reaction, this carbocation is attacked by the electron-rich arene (e.g., benzene (B151609), furan) in a classic electrophilic aromatic substitution step to form a new C-C bond, yielding the 3-aryl-3-(furan-2-yl)propanoic acid product. nih.gov The regioselectivity of such reactions is often dictated by the stability of the intermediate carbocation. nih.gov While furan (B31954) itself is prone to polymerization under classical Friedel-Crafts conditions with catalysts like AlCl₃, milder catalysts or different reaction setups can achieve successful acylation or hydroarylation. uni.edustackexchange.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a virtual microscope, offering a dynamic view of molecular behavior. These techniques are crucial for understanding how a molecule like 3-(4-Carbamoylphenoxy)propanoic acid and its analogs might behave in a biological system.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is key to predicting their interaction with biological targets.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. mdpi.com This allows researchers to observe the dynamic behavior of a compound, such as how it might bind to a receptor or how it interacts with its solvent environment. mdpi.comresearchgate.net For instance, MD simulations can reveal the stability of a ligand-protein complex, with root-mean-square deviation (RMSD) values providing a measure of this stability over the simulation time. nih.gov In studies of similar compounds, stable binding modes are often characterized by RMSD values that fluctuate around a small, constant value, typically less than 1 Å. nih.gov These simulations can also elucidate the role of hydrogen bonds and other non-covalent interactions in stabilizing specific conformations and binding modes. researchgate.net

Computational docking is a key method used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein. nih.govscilit.comtechnologynetworks.com This information is invaluable for designing new drugs and understanding their mechanism of action. Derivatives of propanoic acid have been the subject of numerous docking studies to explore their potential as therapeutic agents.

PSMA Ligands: Prostate-specific membrane antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. nih.govnih.gov Computational docking has been instrumental in the design of novel PSMA inhibitors. For example, studies on (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid derivatives have shown that these compounds can be potent PSMA ligands. nih.gov Docking simulations help to understand the binding modes of these ligands within the S1' binding pocket of PSMA. nih.gov

FFAR4 Agonists: Free fatty acid receptor 4 (FFAR4), also known as GPR120, is a promising target for the treatment of type 2 diabetes and other metabolic diseases. researchgate.netnih.govresearchgate.netnih.gov Molecular modeling studies have been used to assess the binding patterns and affinities of various phenylpropanoic acid derivatives towards the FFAR4 active site. researchgate.netnih.govnih.gov These studies have guided the synthesis of potent and selective FFAR4 agonists. researchgate.netnih.govnih.gov For instance, docking simulations helped to demonstrate that certain derivatives were potent agonists with good selectivity over the related FFA1 receptor. nih.gov

Tankyrase Inhibitors: Tankyrases are enzymes that play a role in various cellular processes, and their inhibition is a potential strategy for cancer therapy. nih.gov Molecular docking has been employed to screen for and design novel tankyrase inhibitors. nih.gov In these studies, compounds are docked into the active site of the tankyrase enzyme, and the resulting binding modes are analyzed to identify key interactions, such as hydrogen bonds, that contribute to their inhibitory activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties.

Density Functional Theory (DFT) is a popular quantum chemical method that is widely used to study the electronic properties of molecules. researchgate.netchemrxiv.orgnih.govresearchgate.netrsc.org DFT calculations can be used to elucidate reaction mechanisms, study the reactivity of molecules, and predict spectroscopic properties. researchgate.netresearchgate.netmdpi.com

For example, DFT has been used to investigate the reaction mechanisms of the decomposition of propanoic acid on metal surfaces, identifying the key intermediates and transition states involved in the process. researchgate.net In the context of drug design, DFT can be used to study the electronic properties of a series of compounds to understand their structure-activity relationships. mdpi.com For instance, DFT calculations can help to rationalize why certain substituents on a molecule lead to enhanced biological activity.

Quantum chemical calculations can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netchemrxiv.orgresearchgate.net These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to help in the interpretation of experimental spectra. researchgate.net For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been shown to provide good predictions of the vibrational spectra of organic molecules. researchgate.net

In Silico Predictions for Compound Properties

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govnih.govresearchgate.net These predictions can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the time and cost of drug development.

Computational models can predict a range of ADME-related properties, including:

Solubility: The solubility of a compound is a critical factor affecting its absorption.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is essential for oral bioavailability.

Metabolic Stability: The susceptibility of a compound to metabolism by enzymes in the body can affect its duration of action. nih.gov

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can influence its distribution and availability to reach its target. nih.gov

While specific in silico ADME predictions for this compound are not detailed in the provided search results, numerous studies have utilized these methods for various propanoic acid derivatives. nih.govresearchgate.net These computational tools are essential for modern drug discovery, enabling the efficient design and optimization of new therapeutic agents.

Table of Predicted Properties for this compound and Related Compounds

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP |

| This compound | C10H11NO4 | 209.0688 | 0.3 |

| 3-(3-Carbamoylphenoxy)propanoic acid | C10H11NO4 | 209.0688 | 0.3 uni.lu |

| 3-(4-Carbamoylphenyl)propanoic acid | C10H11NO3 | 193.0739 | 0.4 uni.lu |

| 3-(4-Carboxyphenyl)propionic acid | C10H10O4 | 194.18 | Not Available sigmaaldrich.com |

| 3-(3,4-Dihydroxyphenyl)propanoic acid | C9H10O4 | 182.05790880 | -0.5 nih.gov |

| 3-{[(4-bromophenyl)carbamoyl]amino}propanoic acid | C10H11BrN2O3 | Not Available | Not Available sigmaaldrich.com |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Not Available | Not Available | Not Available nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Not Available | Not Available | Not Available mdpi.com |

| 3-(3-Hydroxyphenyl)propanoic acid | C9H10O3 | 166.0630 | Not Available genome.jp |

| (2R,3S)-2,3-Dibromo-3-(2-nitrophenyl)propanoic acid | C9H7Br2NO4 | Not Available | Not Available uq.edu.au |

| 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid | Not Available | Not Available | Not Available researchgate.net |

| 3-(Furan-2-yl)-3-phenylpropanoic acid | Not Available | Not Available | Not Available mdpi.com |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Structural Determinants for Functional Modulation

Structure-activity relationship (SAR) studies are fundamental to identifying which parts of a molecule are crucial for its biological effect. For derivatives of 3-phenoxypropanoic acid, key determinants of activity include the electronic properties of substituents on the phenyl ring, the length and flexibility of the propanoic acid linker, and the stereochemistry of the molecule.

The nature and position of substituents on the phenyl ring of phenoxypropanoic acid derivatives play a critical role in modulating their activity. The electronic properties of these substituents can significantly influence the molecule's interaction with its biological target.

Electron-withdrawing groups (EWGs): Groups like nitro (-NO2) or trifluoromethyl (-CF3) pull electron density away from the aromatic ring. This can enhance the acidity of the carboxylic acid head and may lead to stronger interactions, such as hydrogen bonds, with target proteins. For instance, in the design of monoamine oxidase B (MAO-B) inhibitors based on a 3-phenylcoumarin scaffold, which shares structural motifs, the presence of a trifluoromethyl group was found in a potent derivative. frontiersin.org The increased acidity and altered charge distribution caused by EWGs can stabilize the binding of the ligand to the active site of an enzyme. pressbooks.pub

The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the group and its ability to interact with specific amino acid residues in the target protein.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Substituent Type | Example Group | General Effect on Phenyl Ring | Potential Impact on Activity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -Cl | Decreases electron density | Stabilizes carboxylate anion, potentially increasing binding affinity through enhanced electrostatic interactions. pressbooks.pub |

| Electron-Donating (EDG) | -OCH₃, -CH₃, -OH | Increases electron density | May enhance hydrophobic interactions and improve membrane permeability. nih.gov |

The propanoic acid side chain is not merely a passive connector; its length, flexibility, and stereochemistry are critical for optimal ligand efficacy.

Linker Length and Flexibility: The three-carbon linker of the propanoic acid moiety provides a specific distance and angularity between the phenoxy group and the terminal carboxyl group. This spacing is often optimal for bridging interactions between different regions of a target's binding site. Studies on phenylpropanoic acid derivatives as PPAR agonists have shown that the distance between the carboxyl group and the central benzene (B151609) ring is a key determinant of potency and selectivity. nih.gov Modifications to this linker, such as replacing the ether oxygen or altering the chain length, have been explored to fine-tune this spatial relationship. nih.gov For example, elongating the carboxylic chain has been investigated as a strategy to achieve better interactions within the active sites of dual-target enzymes. mdpi.com

Stereochemistry: The introduction of a chiral center, often at the alpha-position (C2) of the propanoic acid chain, can have a profound impact on biological activity. The two enantiomers (R and S forms) of a chiral molecule can exhibit significantly different potencies and selectivities because biological targets, being chiral themselves, often interact preferentially with one enantiomer. nih.gov For many biologically active propanoic acid derivatives, one enantiomer is significantly more active than the other. This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its receptor. nih.govresearchgate.net

Bioisosteric Modifications in Compound Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. ufrj.br This technique is widely applied to the 3-phenoxypropanoic acid scaffold to enhance potency, selectivity, metabolic stability, or to reduce toxicity.

A common target for bioisosteric replacement is the carboxylic acid group. While essential for activity in many cases, it can lead to poor oral bioavailability due to its charge at physiological pH. Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids, allowing them to act as effective mimics in interactions with biological targets. drughunter.com They often offer increased lipophilicity and metabolic stability.

Sulfonamides: This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, though they are generally weaker acids. drughunter.com

Fluorinated Alcohols: The incorporation of fluorine atoms can significantly increase the acidity of an alcohol group, making it a viable, less charged bioisostere for a carboxylic acid, which can improve cell permeability. nih.gov

The carbamoyl (B1232498) group (-CONH2) on the phenyl ring can also be replaced. For example, a nitrile group (-CN) could be considered a bioisostere, offering different electronic and hydrogen-bonding properties while maintaining a similar size and shape.

Scaffold Optimization and Hit-to-Lead Strategies for Propanoic Acid Derivatives

The process of discovering a new drug often begins with a "hit," a compound showing desired activity in an initial screen. The journey from this initial hit to a "lead" compound—a candidate with a more optimized profile suitable for further development—is a critical phase known as hit-to-lead (H2L) optimization. bellbrooklabs.comsubstack.com For propanoic acid derivatives, this process is an iterative cycle of design, synthesis, and testing.

The primary goals of the H2L phase include:

Improving Potency: Medicinal chemists synthesize analogs of the initial hit to establish a structure-activity relationship (SAR). This involves systematically modifying different parts of the scaffold, such as the substituents on the phenyl ring or the linker, to find modifications that enhance binding affinity and functional activity. researchgate.net

Enhancing Selectivity: A compound may interact with multiple biological targets. Optimization aims to increase its affinity for the desired target while reducing interactions with off-targets to minimize potential side effects. bellbrooklabs.com

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its drug-like properties. The H2L process involves modifying the structure to improve factors like metabolic stability, solubility, and cell permeability. substack.com

The 3-phenoxypropanoic acid framework has been identified as a promising scaffold for developing novel therapeutic agents for various conditions, including cancer and microbial infections. nih.govmdpi.comnih.gov Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating rapid exploration of the SAR and efficient optimization toward a lead compound. researchgate.netnih.gov

Dual-Targeting Ligand Design Approaches for Multi-Enzyme Inhibition (e.g., PTP1B/AKR1B1 inhibitors)

Chronic diseases like type 2 diabetes are complex and involve multiple pathological pathways. A promising therapeutic strategy is the development of single molecules that can modulate two or more relevant biological targets simultaneously. These are known as dual-targeting or multi-target ligands. rsc.orgnih.gov

The 3-phenoxypropanoic acid scaffold has been explored for the design of dual inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1 or AR), two enzymes implicated in diabetes and its complications. mdpi.comnih.gov

PTP1B is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity. nih.govnih.gov

AKR1B1 is the rate-limiting enzyme in the polyol pathway, which, when overactivated during hyperglycemia, contributes to diabetic complications.

The design of dual inhibitors based on this scaffold involves modifying the molecule to incorporate structural features that allow for effective binding to the distinct active sites of both enzymes. mdpi.com For example, researchers might start with a known PTP1B inhibitor and introduce functionalities known to bind to the active site of AKR1B1, or vice versa. The propanoic acid chain can be crucial in this context, as its length and flexibility can be adjusted to allow the different pharmacophores of the molecule to orient themselves correctly within the two different binding pockets. mdpi.com

Allosteric Modulation Studies (e.g., for hemoglobin allosteric effectors)

Allosteric modulators are molecules that bind to a protein at a site other than the primary (orthosteric) binding site. This binding event causes a conformational change in the protein, which in turn alters its activity. nih.gov This is in contrast to competitive inhibitors that bind directly to the active site.

The 3-phenoxypropanoic acid scaffold is related to a class of compounds that act as allosteric effectors of hemoglobin. mdpi.com Hemoglobin, the protein responsible for oxygen transport in the blood, exists in two main conformational states: the high-oxygen-affinity "R" (relaxed) state and the low-oxygen-affinity "T" (tense) state. mdpi.com

Allosteric modulators can stabilize the T-state, promoting the release of oxygen from hemoglobin to the tissues. mdpi.comnih.gov This mechanism is of therapeutic interest for conditions involving tissue hypoxia, such as in solid tumors, to increase their sensitivity to radiation therapy. mdpi.com

SAR studies in this area focus on optimizing the molecule's ability to bind to the allosteric site on hemoglobin. Key structural features often include:

An anionic group (like the carboxylate of the propanoic acid) to interact with positively charged residues in the binding pocket.

A central aromatic core to provide a rigid scaffold.

Specific substituent patterns on the aromatic rings to maximize favorable interactions and fine-tune the compound's physicochemical properties.

Compounds structurally similar to 3-phenoxypropanoic acid, such as bezafibrate and its derivatives, have been studied for their ability to bind to hemoglobin and decrease its oxygen affinity, demonstrating the utility of this general chemical framework in the design of allosteric modulators. nih.gov

No Publicly Available Research Links "3-(4-Carbamoylphenoxy)propanoic acid" to Novel PSMA Targeting Moieties

Following a thorough review of scientific literature and research databases, no studies were identified that describe the use of the chemical compound “this compound” in the development of novel targeting moieties for the prostate-specific membrane antigen (PSMA).

The investigation sought to uncover research pertaining to the structure-activity relationship (SAR) studies and ligand design principles involving this specific compound for PSMA targeting, as outlined in the user's request. However, the comprehensive search did not yield any publications, data tables, or detailed research findings that would allow for the generation of an article on this topic.

The field of PSMA-targeted ligand development is an active area of research, with numerous studies focusing on the modification of various chemical scaffolds to improve their affinity, selectivity, and pharmacokinetic properties for the diagnosis and treatment of prostate cancer. These efforts typically involve modifications of the well-established glutamate-urea-lysine backbone and the exploration of different linker structures and chelating agents.

Despite the extensive research in this area, "this compound" does not appear in the available literature as a component or scaffold for PSMA-targeting ligands. Consequently, the requested article, with its specific focus on the SAR and development of novel targeting moieties based on this compound, cannot be created.

Biocatalysis, Biotransformation, and Biosynthetic Pathways

Enzymatic Synthesis of Propanoic Acid Derivatives

The enzymatic synthesis of propanoic acid derivatives often involves the use of specific enzymes to catalyze reactions such as hydroxylation. Two notable examples are the HpaBC enzyme system and tyrosinases.

The HpaBC enzyme, a two-component flavin-dependent monooxygenase, has been studied for its ability to hydroxylate aromatic compounds. nih.govresearchgate.net Specifically, the HpaBC from Pseudomonas aeruginosa and Acinetobacter baumannii, when expressed in E. coli, has shown high activity in the ortho-hydroxylation of 3-(4-hydroxyphenyl)propanoic acid to produce 3-(3,4-dihydroxyphenyl)propanoic acid. nih.gov This transformation is of medicinal interest due to the potential antiproliferative effects of the resulting compound. nih.gov Rational engineering of the HpaB component from Acinetobacter baumannii has even enabled the double hydroxylation of 4-hydroxyphenylacetic acid (4-HPA) and p-coumaric acid. nih.gov

Tyrosinases (EC 1.14.18.1) are copper-containing enzymes that catalyze the o-hydroxylation of monophenols to their corresponding catechols and the subsequent oxidation to o-quinones. nih.govnih.gov While their primary application is in melanin (B1238610) production, their ability to modify phenolic compounds makes them relevant to the synthesis of hydroxylated propanoic acid derivatives. nih.gov For instance, tyrosinase can convert L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov The activity of tyrosinase is a key factor in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation. nih.gov

Table 1: Enzymes in the Synthesis of Propanoic Acid Derivatives

| Enzyme System | Source Organism (for some examples) | Substrate Example | Product Example | Key Application/Finding | Citation |

|---|---|---|---|---|---|

| HpaBC | Pseudomonas aeruginosa, Acinetobacter baumannii | 3-(4-hydroxyphenyl)propanoic acid | 3-(3,4-dihydroxyphenyl)propanoic acid | Production of a compound with potential antiproliferative effects. | nih.gov |

| Tyrosinase | Pseudomonas sp. EG22 | L-tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Catalyzes o-hydroxylation of monophenols. | nih.govnih.gov |

Microbial Cell-Based Production of Related Compounds

Microbial cells can be engineered to produce complex molecules like 3-(4-farnesyloxyphenyl)propionic acid (FOPPA). A patent describes the development of microbial cells with unique biosynthetic pathways for producing FOPPA. wipo.int These methods are presented as a low-cost and sustainable source for the compound. wipo.int The biosynthetic pathways are based on the phenylalanine/tyrosine biosynthetic branch and bacterial metabolism. wipo.int This approach highlights the potential of using microbial fermentation to create novel propanoic acid derivatives.

Gut Microbiota Metabolism of Related Phenolic Acids

The human gut microbiota plays a crucial role in the metabolism of dietary flavonoids, converting them into more bioavailable phenolic acids, including hydroxyphenyl propionic acids. nih.govtandfonline.com A significant portion of ingested flavonoids are not absorbed in the small intestine and reach the colon, where they are metabolized by gut bacteria. nih.govtandfonline.com

For example, flavones and flavanones, which lack a 3-hydroxyl group in the C-ring, are typically converted into phenylpropionic acids. imrpress.com In contrast, flavonols and flavanonols, which possess this hydroxyl group, are converted to phenylacetic acids. imrpress.com Specific bacterial species have been identified as being capable of these transformations. Eubacterium ramulus, for instance, can cleave the ring system of several flavonoids to produce hydroxyphenylpropionic acids. imrpress.com Similarly, Bacteroides distasonis and Clostridium orbiscindens can metabolize apigenin (B1666066) to 3-(4-hydroxyphenyl) propionic acid. nih.gov Procyanidin A2, found in some fruits, is metabolized by gut microbes into 3-(4-hydroxyphenyl)propionic acid, which has been shown to have biological activity. nih.govrsc.org

The metabolism of various flavonoids by gut microbiota into hydroxyphenyl propionic acids is a well-documented process. Catechins and epicatechins, found in tea and cocoa, are metabolized to 3-(3-hydroxyphenyl)propionic acid. mdpi.com Naringenin, a flavanone (B1672756) from citrus fruits, is degraded into 3-(3,4-dihydroxyphenyl)propionic acid. mdpi.com

Table 2: Gut Microbiota Metabolism of Flavonoids to Propanoic Acid Derivatives

| Flavonoid Precursor | Key Metabolite | Implicated Bacteria | Citation |

|---|---|---|---|

| Apigenin | 3-(4-hydroxyphenyl) propionic acid | Bacteroides distasonis, Eubacterium ramulus, Clostridium orbiscindens | nih.gov |

| Procyanidin A2 | 3-(4-hydroxyphenyl)propionic acid | Not specified | nih.govrsc.org |

| Catechin/Epicatechin | 3-(3-hydroxyphenyl)propionic acid | Not specified | mdpi.com |

| Naringenin | 3-(3,4-dihydroxyphenyl)propionic acid | Not specified | mdpi.com |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their neighboring environments. For 3-(4-Carbamoylphenoxy)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often above 10 ppm. blogspot.comdocbrown.info The protons on the aromatic ring, due to the para-substitution, are expected to appear as two distinct doublets in the aromatic region (approximately 7.0-8.0 ppm). The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) would each produce a triplet signal, with the protons on the carbon adjacent to the oxygen appearing at a lower field than the other methylene protons. libretexts.org The two protons of the primary amide (-CONH₂) may appear as a single broad singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (ortho to -CONH₂) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic (ortho to -O-) | 6.9 - 7.1 | Doublet | 2H |

| Amide (-CONH₂) | 7.0 - 7.5 | Broad Singlet | 2H |

| Methylene (-O-CH₂-) | ~ 4.2 | Triplet | 2H |

| Methylene (-CH₂-COOH) | ~ 2.8 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions. docbrown.infoorganicchemistrydata.org

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a count of the unique carbon atoms in a molecule. Due to the symmetry of the para-substituted benzene (B151609) ring, this compound is expected to show eight distinct signals in its ¹³C NMR spectrum. The carbonyl carbons of the carboxylic acid and the amide group are the most deshielded, appearing at the downfield end of the spectrum (165-185 ppm). wisc.edulibretexts.org The four unique carbons of the aromatic ring would resonate in the 110-165 ppm range. wisc.edu The aliphatic carbons of the propanoic acid chain would appear at the upfield end of the spectrum. hmdb.cadocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 |

| Amide Carbonyl (-C ONH₂) | 165 - 180 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-CONH₂) | 130 - 140 |

| Aromatic (CH, ortho to -O-) | 115 - 125 |

| Aromatic (CH, ortho to -CONH₂) | 125 - 135 |

| Methylene (-O-C H₂-) | 60 - 70 |

| Methylene (-C H₂-COOH) | 30 - 40 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions. wisc.edulibretexts.orgorganicchemistrydata.org

Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (MW = 209.2), the molecular ion peak [M]⁺ would be expected at m/z 209. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition C₁₀H₁₁NO₄.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The ether linkage and the propanoic acid chain provide additional sites for fragmentation. chim.lu Analysis of these fragment ions helps to piece together the molecular structure. While Gas Chromatography-Mass Spectrometry (GC-MS) is common, the low volatility of this compound may require derivatization prior to analysis. nih.gov More commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity/Shape |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Primary Amide | N-H stretch | 3400 - 3100 | Medium (two bands) |

| Aromatic/Aliphatic | C-H stretch | 3100 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Amide (Amide I) | C=O stretch | 1690 - 1630 | Strong |

| Amide (Amide II) | N-H bend | 1640 - 1550 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium (multiple bands) |

| Ether | C-O-C stretch | 1300 - 1100 | Strong |

Note: These are typical ranges and the exact position and shape of peaks can be influenced by hydrogen bonding and the physical state of the sample. libretexts.orgwpmucdn.comucla.edulibretexts.org

The very broad O-H absorption from the carboxylic acid is a hallmark feature, often overlapping with the C-H stretching vibrations. libretexts.org The presence of two distinct carbonyl (C=O) peaks, one for the acid and one for the amide, is also a key diagnostic feature. ucla.edu

Chromatographic Methods for Separation and Purification (e.g., HPLC, preparative HPLC, silica (B1680970) gel column chromatography)

Chromatographic techniques are indispensable for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of this compound. pensoft.net A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with an acid modifier (like formic or phosphoric acid) to ensure the carboxylic acid is in its protonated state for better retention and peak shape. nih.govnih.govnih.gov Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. researchgate.net

Preparative HPLC: For obtaining highly pure samples, preparative HPLC can be used. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the desired compound.

Silica Gel Column Chromatography: This is a fundamental and widely used technique for the purification of synthetic compounds. researchgate.net For this compound, a polar stationary phase (silica gel) is used. The compound is loaded onto the column and eluted with a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.org Adding a small amount of acetic or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids by preventing streaking on the column. commonorganicchemistry.com

Patent Landscape and Commercial Research Implications

Analysis of Patent Trends Related to Propanoic Acid Derivatives

The patent landscape for propanoic acid derivatives is extensive, with a notable focus on therapeutic and agricultural applications. Innovations in this area often center on the synthesis of novel derivatives with enhanced biological activity or improved physical properties.

A review of patent literature indicates a consistent interest in 2-phenoxypropionic acid derivatives and related structures. For instance, patents have been granted for 2-methyl-2-phenoxy-propionic acid derivatives intended for therapeutic use, specifically as hypocholesterolemic and hypolipemic agents. google.com These patents often detail the processes for their preparation and their application in pharmaceutical compositions.

Furthermore, the field of agrochemicals heavily features phenoxyphenoxy-propanoic acid derivatives, which are utilized for their herbicidal properties. google.com The patent activity in this sector underscores the ongoing need for new and effective crop protection agents. The CAS (Chemical Abstracts Service) database is a primary resource for tracking such patent information, offering detailed indexing of chemical substances and their related patents. cas.orgcas.org

Interactive Table: Representative Patents for Propanoic Acid Derivatives

| Patent Number | Title | Application Area | Assignee (if available) |

| US4259509A | 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications | Therapeutics | Not Specified |

| US4227009A | Phenoxyphenoxy-propionic acid derivatives | Agrochemicals (Herbicides) | Not Specified |

Academic Contributions to Patentable Innovations

Academic research plays a crucial role in laying the groundwork for patentable inventions involving propanoic acid derivatives. Scientific literature details the synthesis of novel compounds and the exploration of their potential applications, which can then be pursued for commercial development.

Recent studies have highlighted the synthesis of various substituted propanoic acid derivatives with potential biological activities. For example, research into carboranyl-containing β-arylaliphatic acids has been explored for its potential application in Boron Neutron Capture Therapy (BNCT). mdpi.com Another area of academic focus is the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates to target multidrug-resistant pathogens. nih.gov

These academic endeavors often lead to the discovery of new synthetic routes and structure-activity relationships, which are foundational for securing patents and developing new technologies.

Research and Development for Industrial Applications

The industrial applications of propanoic acid derivatives are diverse, with significant use as intermediates in the production of agrochemicals and as building blocks for polymers.

Intermediates for Agrochemicals:

The structural motif of phenoxypropanoic acid is a key component in a number of commercial herbicides. Research in this area focuses on developing more effective and environmentally benign agrochemicals. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with a propanoic acid derivative. The resulting products can then be formulated into various agrochemical compositions. justia.com

Building Blocks for Polymers:

While specific examples for 3-(4-Carbamoylphenoxy)propanoic acid are not prevalent, the general class of dicarboxylic acids and their derivatives are fundamental building blocks in polymer chemistry. They can be used to create polyesters, polyamides, and other polymers with specific properties. The bifunctional nature of a molecule like this compound, possessing both a carboxylic acid and a carbamoyl (B1232498) group, suggests its potential utility in creating novel polymer structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.